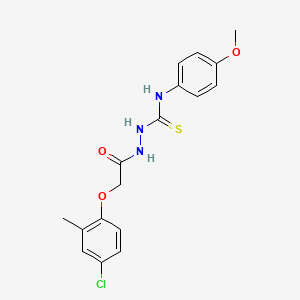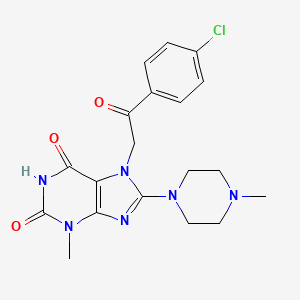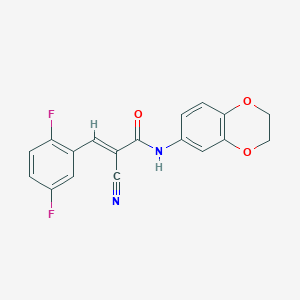![molecular formula C16H15N3O3S2 B2450520 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795483-20-3](/img/structure/B2450520.png)
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, like the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound, like other thioxopyrimidines, involves a pyrimidine ring with an exocyclic sulfur atom . The specific arrangement of these atoms and groups contributes to the compound’s unique chemical properties and biological activities.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, given the compound’s intricate structure and the range of biological activities it exhibits . The most popular approaches to synthesizing such compounds are based on cyclization processes or domino reactions .Scientific Research Applications
Synthesis and Biological Activities
- The compound and its derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For example, novel heterocyclic compounds derived from visnaginone and khellinone, related to the structure of interest, demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
Anticancer Potential
- Certain derivatives of the compound have been studied for their in vitro cytotoxic activity against various cancer cell lines, indicating the potential for anticancer drug development. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide were tested on 60 cancer cell lines, showing appreciable cancer cell growth inhibition (M. M. Al-Sanea et al., 2020).
Chemical Properties and Reactivity
- Studies on the chemical reactivity and modification of similar thiophene and pyrimidine derivatives have contributed to a deeper understanding of their potential applications in pharmaceuticals. This includes the development of versatile reagents for N-alkylacetamide and benzyl carbamates, facilitating synthetic studies of natural and pharmaceutical products (Takeo Sakai et al., 2022).
Antimicrobial and Antifungal Effects
- The compound's derivatives have shown promising antimicrobial and antifungal activities, suggesting potential use in developing new antimicrobial agents. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents demonstrated good antibacterial and antifungal activities (A. Hossan et al., 2012).
Pharmacokinetics and Drug Disposition
- Research into the pharmacokinetics and disposition of thiouracil derivatives, including PF-06282999, an irreversible inactivator of the myeloperoxidase enzyme, provides insights into the elimination mechanisms and potential therapeutic applications of similar compounds in treating cardiovascular diseases (Jennifer Q. Dong et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation due to cell cycle arrest . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-22-11-4-2-10(3-5-11)8-19-15(21)14-12(6-7-23-14)18-16(19)24-9-13(17)20/h2-7H,8-9H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTVXFDJDWQFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2450440.png)

![4-[2-(Acryloylamino)ethyl]benzenesulfonamide](/img/structure/B2450444.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2450446.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)


![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2450452.png)


![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B2450459.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)
